molecular formula C8H7N3O B1425863 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 944900-13-4

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B1425863
CAS No.: 944900-13-4
M. Wt: 161.16 g/mol
InChI Key: JKOQIUYOPMDEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both imidazole and pyrimidine rings in the structure contributes to its chemical versatility and biological activity.

Preparation Methods

The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes, including:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of antituberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or energy metabolism .

Comparison with Similar Compounds

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde group, which allows for further functionalization and derivatization.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-3-11-7(5-12)4-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQIUYOPMDEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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